N-(Pyrimidin-5-yl)benzenesulfonamide
CAS No.: 91789-62-7
Cat. No.: VC11997564
Molecular Formula: C10H9N3O2S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91789-62-7 |
|---|---|
| Molecular Formula | C10H9N3O2S |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | N-pyrimidin-5-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H9N3O2S/c14-16(15,10-4-2-1-3-5-10)13-9-6-11-8-12-7-9/h1-8,13H |
| Standard InChI Key | OMMIPJKLRBEBRS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CN=C2 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CN=C2 |
Introduction
Chemical Identity and Structural Features
N-(Pyrimidin-5-yl)benzenesulfonamide belongs to the sulfonamide class, characterized by a sulfonyl group () bridging a benzene ring and a pyrimidine heterocycle. The pyrimidine moiety, a six-membered ring with two nitrogen atoms at positions 1 and 3, contributes to its potential bioactivity by enabling hydrogen bonding and π–π stacking interactions .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 91789-62-7 |
| Molecular Formula | |
| Molecular Weight | 235.26 g/mol |
| Sulfonamide Group | |
| Pyrimidine Substitution | Position 5 |
The compound’s planar structure facilitates intermolecular interactions, as observed in crystallographic studies of analogous molecules . For example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide exhibits π–π interactions between phenyl and pyrimidine rings, forming molecular chains stabilized by N–H⋯N hydrogen bonds . These features likely influence the solubility and stability of N-(Pyrimidin-5-yl)benzenesulfonamide, though experimental confirmation is needed.
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves reacting benzenesulfonyl chloride with 5-aminopyrimidine in the presence of a base (e.g., pyridine or triethylamine). This nucleophilic substitution proceeds via the attack of the pyrimidine amine on the electrophilic sulfur atom of the sulfonyl chloride, yielding the sulfonamide linkage. Optimal reaction conditions—such as temperature control (60–80°C) and anhydrous solvents—are critical to achieving high purity .
An alternative one-pot methodology, demonstrated for structurally related compounds, simplifies synthesis by combining precursor activation and coupling steps . For instance, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized in a single step using acetylated pyrimidine intermediates .
Analytical Characterization
Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) are employed to confirm structure and purity:
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IR: Stretching vibrations for (asymmetric: ~1350 cm, symmetric: ~1150 cm) and N–H (~3300 cm) .
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NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm in NMR) .
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XRD: Reveals crystal packing patterns, such as the aforementioned π–π interactions and hydrogen-bonded networks .
Crystallographic and Molecular Interactions
Single-crystal XRD analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrates that π–π interactions between phenyl and pyrimidine rings align molecules into chains along the axis . Adjacent chains are interconnected via N–H⋯N hydrogen bonds, forming a three-dimensional network (Figure 1) . These interactions enhance thermal stability and may influence solubility profiles—a critical factor in drug formulation.
Figure 1: Hypothetical Crystal Packing of N-(Pyrimidin-5-yl)benzenesulfonamide
(Illustration based on , showing π–π stacking (dashed lines) and hydrogen bonds (blue lines).)
Computational and Pharmacological Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the WB97XD/cc-pVDZ level for a related compound revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity . Molecular electrostatic potential (MEP) maps highlighted nucleophilic regions at the sulfonamide oxygen and pyrimidine nitrogen, suggesting sites for electrophilic attack .
Pharmacokinetic Predictions
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Pyrimidine–Sulfonamide Hybrids
Modifications to the pyrimidine ring—such as methoxy, acetyl, or chloro groups—significantly alter bioactivity. For instance, glymidine’s 2-methoxyethoxy group enhances solubility, while chlorinated derivatives may improve antimicrobial potency .
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